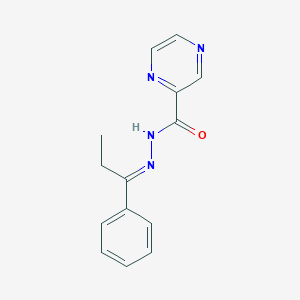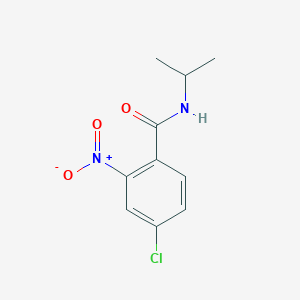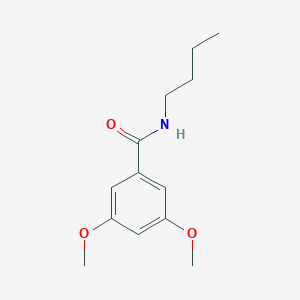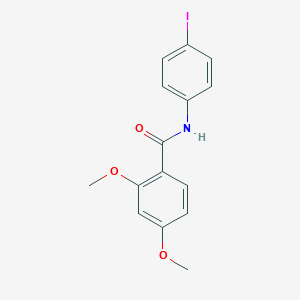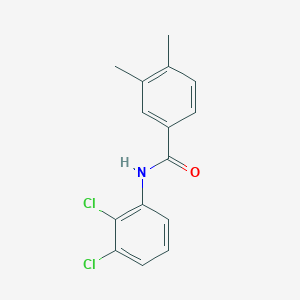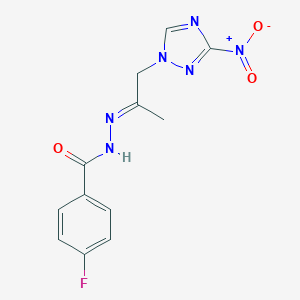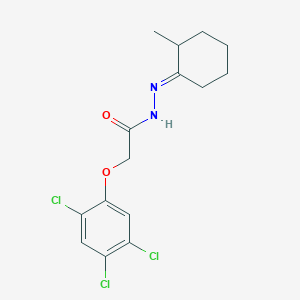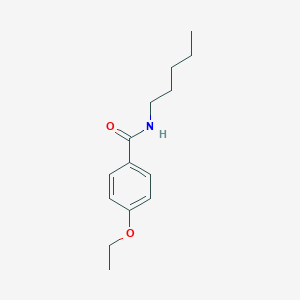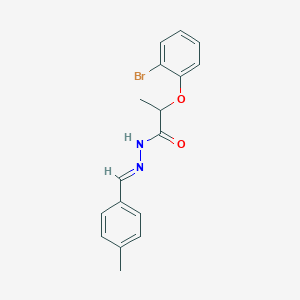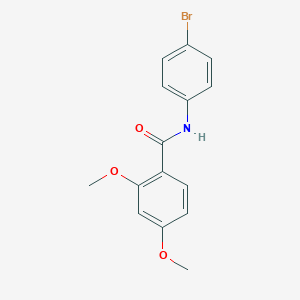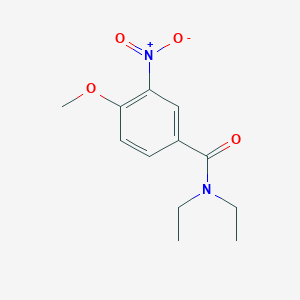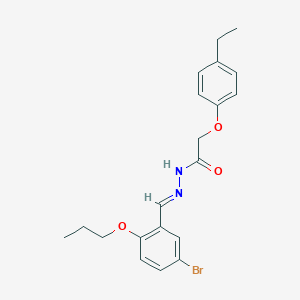![molecular formula C30H22Cl2N4O3 B336060 2,2-BIS(4-CHLOROPHENOXY)-N'~1~-[(E)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B336060.png)
2,2-BIS(4-CHLOROPHENOXY)-N'~1~-[(E)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-bis(4-chlorophenoxy)-N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of chlorophenoxy and pyrazolyl groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(4-chlorophenoxy)-N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of 4-chlorophenoxyacetic acid: This is achieved by reacting 4-chlorophenol with chloroacetic acid under basic conditions.
Synthesis of 1,3-diphenyl-1H-pyrazole: This involves the cyclization of appropriate precursors in the presence of a catalyst.
Condensation Reaction: The final step involves the condensation of 4-chlorophenoxyacetic acid with 1,3-diphenyl-1H-pyrazole in the presence of a suitable condensing agent to form the desired acetohydrazide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2-bis(4-chlorophenoxy)-N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenoxy groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted chlorophenoxy derivatives.
Scientific Research Applications
2,2-bis(4-chlorophenoxy)-N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]acetohydrazide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-bis(4-chlorophenoxy)-N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,2-bis(4-chlorophenoxy)acetic acid
- 1,3-diphenyl-1H-pyrazole
- 4-chlorophenoxyacetic acid
Uniqueness
2,2-bis(4-chlorophenoxy)-N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]acetohydrazide stands out due to its unique combination of chlorophenoxy and pyrazolyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C30H22Cl2N4O3 |
|---|---|
Molecular Weight |
557.4 g/mol |
IUPAC Name |
2,2-bis(4-chlorophenoxy)-N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C30H22Cl2N4O3/c31-23-11-15-26(16-12-23)38-30(39-27-17-13-24(32)14-18-27)29(37)34-33-19-22-20-36(25-9-5-2-6-10-25)35-28(22)21-7-3-1-4-8-21/h1-20,30H,(H,34,37)/b33-19+ |
InChI Key |
YZOQNWXONFHMSF-HNSNBQBZSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C(OC3=CC=C(C=C3)Cl)OC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C(OC3=CC=C(C=C3)Cl)OC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C(OC3=CC=C(C=C3)Cl)OC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[5-bromo-2-(2-propynyloxy)benzylidene]-4-methylbenzohydrazide](/img/structure/B335982.png)
